2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Description
2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClF2N4OS and its molecular weight is 420.86. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Studies on similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have revealed insights into their molecular conformation, demonstrating folded conformations stabilized by intramolecular hydrogen bonds. Such structural analyses contribute to our understanding of molecular interactions and design principles for new compounds (Subasri et al., 2016).
Synthesis Methodologies
Bioactivity Studies
Compounds derived from similar structures have been evaluated for their antimicrobial activities, showcasing the potential of pyrimidinyl derivatives as antibacterial and antifungal agents. Such studies are crucial for the development of new antimicrobial therapies, addressing the growing concern of antibiotic resistance (A. Hossan et al., 2012).
Antimicrobial Activities
Further research into novel heterocyclic compounds containing the pyrimidinyl moiety has revealed their potential as antimicrobial agents. These findings contribute to the ongoing search for new antimicrobial compounds, which is critical in the face of emerging drug-resistant pathogens (R. Nunna et al., 2014).
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2N4OS/c20-13-3-1-12(2-4-13)9-23-17-8-19(25-11-24-17)28-10-18(27)26-16-6-5-14(21)7-15(16)22/h1-8,11H,9-10H2,(H,26,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHAONSVHCQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.